4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole
CAS No.:
Cat. No.: VC18654124
Molecular Formula: C13H11BrClF3N2O
Molecular Weight: 383.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11BrClF3N2O |
|---|---|
| Molecular Weight | 383.59 g/mol |
| IUPAC Name | 4-bromo-5-chloro-1-(oxan-2-yl)-6-(trifluoromethyl)indazole |
| Standard InChI | InChI=1S/C13H11BrClF3N2O/c14-11-7-6-19-20(10-3-1-2-4-21-10)9(7)5-8(12(11)15)13(16,17)18/h5-6,10H,1-4H2 |
| Standard InChI Key | MWBNSVPEIPMRFM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)N2C3=C(C=N2)C(=C(C(=C3)C(F)(F)F)Cl)Br |
Introduction
4-Bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole is a synthetic organic compound that belongs to the indazole family. Its structure includes a tetrahydropyran ring attached to an indazole moiety, with bromine, chlorine, and trifluoromethyl groups, which enhance its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its complex structure and potential pharmacological properties.
Synthesis and Chemical Reactivity
The synthesis of 4-bromo-5-chloro-1-tetrahydropyran-2-yl-6-(trifluoromethyl)indazole typically involves multiple steps, including the formation of the indazole core and the attachment of the tetrahydropyran ring. The presence of bromine, chlorine, and trifluoromethyl groups makes this compound highly reactive, allowing it to participate in various chemical reactions such as nucleophilic substitution and cross-coupling reactions.
Comparison with Similar Compounds
Potential Applications
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